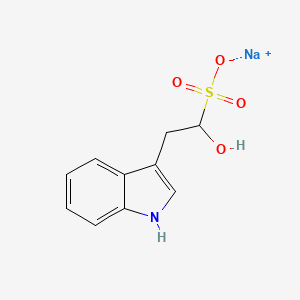
Silicone defoamer - oil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silicone defoamer, also known as silicone antifoam, is a silicone-based product used extensively in a wide variety of industrial batch processing applications . These include petroleum refining, textile processing, leather finishing, fermentation processes, oil and antifreeze operation, and more . Silicone defoamers are recognized as the material of choice because they offer several advantages compared to organic or mineral substances . They prevent foam from occurring upstream and reduce it more quickly and efficiently when it does occur .
Synthesis Analysis
The synthesis of silicone defoamer involves the use of polydimethylsiloxane (PDMS), which is combined with hydrophobic particles such as precipitated or fumed silica . This forms a more effective antifoaming agent .
Molecular Structure Analysis
The structure of most silicone defoamers is that polysiloxane acts as the main chain, with the organic group as linear . The main chain and the branch chain together provide properties to the defoamer .
Chemical Reactions Analysis
When silicone is added to the foam medium, small particles of silicone oil fall to the surface of the bubble and at the same time effectively reduce the surface tension at the point of contact . This induces a weak point in the outer skin of the bubble, thus causing a break in the foam .
Physical And Chemical Properties Analysis
Silicone oils used in defoamers are polymers with high hydrophobicity and very low surface tension . These are ideal properties to make a defoamer . Once PDMS is combined with hydrophobic particles such as precipitated or fumed silica, it forms a more effective antifoaming agent .
作用機序
The defoaming or antifoaming ability of organosilicon is due to its low surface tension . Organosilicon compounds (silicone oil) interfere with the surface tension of the gas-liquid interface, resulting in a defoaming effect . They destabilize the foam structure through various mechanisms, including disruption of the foam film, coalescence of foam bubbles, and inhibition of foam formation .
将来の方向性
Silicone defoamers are recognized as the material of choice in many industries, including the Oil & Gas industry . They offer several advantages compared to organic or mineral substances . With the development of technology and the increasing demand for efficient and environmentally friendly products, the use of silicone defoamers is expected to continue to grow . There is ongoing research to improve the efficiency and safety of silicone defoamers .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Silicone defoamer - oil can be achieved through a hydrosilylation reaction between a silicone compound and an unsaturated oil. This reaction is typically catalyzed by a platinum-based catalyst.", "Starting Materials": [ "Silicone compound (e.g. polydimethylsiloxane)", "Unsaturated oil (e.g. soybean oil)", "Platinum-based catalyst (e.g. Karstedt catalyst)" ], "Reaction": [ "Mix the silicone compound and unsaturated oil in a reaction vessel", "Add the platinum-based catalyst to the mixture", "Heat the mixture to a temperature between 100-150°C", "Stir the mixture for several hours until the reaction is complete", "Cool the mixture and filter out any catalyst residue", "The resulting product is Silicone defoamer - oil" ] } | |
CAS番号 |
68554-65-4 |
分子式 |
C6-H9-N-O6.3Na |
同義語 |
Silwet(TM)L-720AP, Polyalkyleneoxide modified polydimethylsiloxane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-1-Benzazepine-1-acetic acid, 3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, hydrochloride (1:1), (3S)-rel-](/img/structure/B1164878.png)
